molecular formula C22H32N2O B10969925 3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one

Cat. No.: B10969925
M. Wt: 340.5 g/mol
InChI Key: DAIDMVFKPRTSJI-KPKJPENVSA-N
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Description

3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is a complex organic compound featuring a cyclohexyl group, a piperazine ring, and a phenylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of a piperazine derivative. This can be achieved by reacting piperazine with an appropriate alkylating agent under controlled conditions.

    Addition of the Phenylprop-2-en-1-yl Group: The next step involves the introduction of the phenylprop-2-en-1-yl group to the piperazine intermediate. This is typically done through a nucleophilic substitution reaction.

    Cyclohexyl Group Introduction: Finally, the cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-en-1-yl group.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding and activity of similar compounds in biological systems.

Medicine

Medically, 3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with neurological pathways, making it a candidate for the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylprop-2-en-1-yl group may enhance binding affinity and specificity, while the cyclohexyl group can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

3-cyclohexyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H32N2O/c25-22(14-13-21-10-5-2-6-11-21)24-18-16-23(17-19-24)15-7-12-20-8-3-1-4-9-20/h1,3-4,7-9,12,21H,2,5-6,10-11,13-19H2/b12-7+

InChI Key

DAIDMVFKPRTSJI-KPKJPENVSA-N

Isomeric SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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